molecular formula C15H15NO5S B5871309 (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid CAS No. 94252-38-7

(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid

Cat. No.: B5871309
CAS No.: 94252-38-7
M. Wt: 321.3 g/mol
InChI Key: WCSHRBFPUWZPGT-UHFFFAOYSA-N
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Description

(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid typically involves the reaction of 4-methylbenzenesulfonamide with 4-hydroxyphenoxyacetic acid. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the sulfonamide linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Industrial production may also involve the use of automated systems for mixing, heating, and purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenoxyacetic acid moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenoxyacetic acid derivatives.

Scientific Research Applications

(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The phenoxyacetic acid moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **(4-methylphenyl)sulfonyl]acetic acid
  • **4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • **2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid is unique due to its specific combination of a sulfonamide group and a phenoxyacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

Properties

IUPAC Name

2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-11-2-4-12(5-3-11)16-22(19,20)14-8-6-13(7-9-14)21-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSHRBFPUWZPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194902
Record name 2-[4-[[(4-Methylphenyl)amino]sulfonyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94252-38-7
Record name 2-[4-[[(4-Methylphenyl)amino]sulfonyl]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94252-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[[(4-Methylphenyl)amino]sulfonyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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